molecular formula C11H14S B3314759 2-Methyl-3-[(2-methylthio)phenyl]-1-propene CAS No. 951889-18-2

2-Methyl-3-[(2-methylthio)phenyl]-1-propene

Cat. No.: B3314759
CAS No.: 951889-18-2
M. Wt: 178.3 g/mol
InChI Key: LZJADMUYIOCLCX-UHFFFAOYSA-N
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Description

2-Methyl-3-[(2-methylthio)phenyl]-1-propene is a useful research compound. Its molecular formula is C11H14S and its molecular weight is 178.3 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methylprop-2-enyl)-2-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14S/c1-9(2)8-10-6-4-5-7-11(10)12-3/h4-7H,1,8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJADMUYIOCLCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=CC=CC=C1SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401238309
Record name 1-(2-Methyl-2-propen-1-yl)-2-(methylthio)benzene
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Molecular Weight

178.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951889-18-2
Record name 1-(2-Methyl-2-propen-1-yl)-2-(methylthio)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951889-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methyl-2-propen-1-yl)-2-(methylthio)benzene
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Synthetic Methodologies for 2 Methyl 3 2 Methylthio Phenyl 1 Propene and Its Derivatives

Established Synthetic Routes and Reaction Conditions

Established synthetic routes for molecules with structures analogous to 2-Methyl-3-[(2-methylthio)phenyl]-1-propene often rely on classical organic reactions such as alkylation and olefination, as well as the strategic manipulation of precursor molecules.

Alkylation Strategies for Carbon-Carbon Bond Formation

Alkylation reactions are a cornerstone in the synthesis of the carbon skeleton of the target molecule. A plausible approach involves the reaction of a suitable nucleophile derived from a (2-methylthio)phenyl precursor with an electrophilic allyl species. For instance, the Grignard reagent of 2-bromo(methylthio)benzene could be reacted with 3-chloro-2-methyl-1-propene.

Another versatile strategy is the metal-catalyzed allylic alkylation. nih.gov This involves the reaction of a nucleophile with an allylic electrophile in the presence of a transition metal catalyst, typically palladium. nii.ac.jp For the synthesis of the target compound, this could involve the reaction of a (2-methylthio)phenyl nucleophile with a 2-methylallyl electrophile.

Table 1: Examples of Alkylation Reactions for Analogous Structures

Nucleophile Electrophile Catalyst/Conditions Product Yield (%)
Phenylmagnesium bromide Allyl chloride THF, 0 °C to rt Allylbenzene ~85
Sodium malonate Cinnamyl acetate Pd(PPh₃)₄, THF, rt Diethyl 2-cinnamylmalonate >90

This table presents data for analogous alkylation reactions to illustrate the general applicability and efficiency of these methods.

Olefination Reactions (e.g., Wittig-type approaches for related structures)

Olefination reactions provide a direct method for the formation of the double bond in this compound. The Wittig reaction is a widely used method for converting aldehydes and ketones into alkenes. wikipedia.orglibretexts.org In this context, (2-methylthio)benzaldehyde could serve as a key precursor. This aldehyde can be reacted with a phosphorus ylide, specifically isopropylidenetriphenylphosphorane (Ph₃P=C(CH₃)₂), to generate the desired 2-methyl-1-propene moiety attached to the (2-methylthio)phenyl ring.

The stereochemistry of the resulting alkene in a Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions. organic-chemistry.org For non-stabilized ylides, the Z-alkene is often the major product, while stabilized ylides tend to give the E-alkene. organic-chemistry.org

Table 2: Illustrative Wittig Reaction Conditions

Aldehyde/Ketone Ylide Base/Solvent Product Alkene
Benzaldehyde Ph₃P=CH₂ n-BuLi, THF Styrene
Cyclohexanone Ph₃P=CHCH₃ NaH, DMSO Ethylidenecyclohexane

This table provides examples of Wittig reactions to demonstrate the versatility of this olefination method. udel.edu

Precursor-Based Synthesis and Functional Group Interconversions

The synthesis of this compound can also be achieved by starting with a precursor molecule that already contains a significant portion of the target structure and then performing functional group interconversions.

A plausible precursor-based synthesis could start from 2-(methylthio)thiophenol. This compound can be S-allylated with 3-chloro-2-methyl-1-propene to directly form the allylic thioether. This approach is a direct and efficient way to construct the C-S bond and introduce the allylic fragment in a single step. acs.org

Alternatively, a patent describes a method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanone by reacting 2-methyl-1-[4-(chloro)phenyl]-2-(4-morpholinyl)-1-propanone with sodium methyl mercaptide, demonstrating the feasibility of introducing the methylthio group onto a pre-existing carbon skeleton. google.com

Advanced Synthetic Methodologies

More advanced synthetic methods offer improvements in terms of efficiency, selectivity, and environmental impact. These often involve the use of sophisticated catalytic systems.

Catalytic Approaches in this compound Synthesis (e.g., Palladium or Nickel complexes for alkylation)

Palladium and nickel complexes are powerful catalysts for a variety of cross-coupling reactions that can be applied to the synthesis of the target molecule. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for forming carbon-carbon bonds. rsc.org For instance, the coupling of (2-methylthio)phenylboronic acid with a suitable 2-methylallyl electrophile could be a viable route. sigmaaldrich.com

Palladium complexes are also extensively used in allylic alkylation reactions, as mentioned previously, offering high levels of control over regioselectivity and stereoselectivity. nih.gov Furthermore, palladium-catalyzed coupling of aryl halides with thiol surrogates provides a one-pot synthesis of unsymmetrical diaryl thioethers, a methodology that could be adapted for the synthesis of aryl allyl thioethers. nih.gov

Nickel-catalyzed reactions have also emerged as powerful tools in organic synthesis. For example, nickel-catalyzed regioselective dialkylation of alkenylarenes can generate two new C(sp³)–C(sp³) bonds, showcasing the potential for complex bond formations. researchgate.net

Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Aryl Halide/Boronic Acid Coupling Partner Catalyst System Product
p-Bromotoluene Phenyl triisopropylsilyl sulfide Pd(OAc)₂ / CyPF-tBu p-Tolyl phenyl sulfide
Aryl Halides TIPS-SH Pd(OAc)₂ / CyPF-tBu Aryl triisopropylsilyl sulfide

This table showcases the utility of palladium catalysis in forming C-S and C-C bonds relevant to the target structure. nih.govacs.org

Stereoselective and Regioselective Synthesis of Analogues

The synthesis of analogues of this compound with defined stereochemistry and regiochemistry is of significant interest. Metal-free approaches for the regio- and stereoselective synthesis of allylic thioethers have been developed. rsc.org For example, the reaction of allyl iodides with aryl disulfides can proceed with high selectivity. rsc.org Electrochemical methods also offer a transition-metal-free and oxidant-free approach for the stereoselective synthesis of allylic thioethers. acs.orgacs.org

Catalytic methods provide excellent control over selectivity. Palladium-catalyzed asymmetric hydrofunctionalization of alkenes is a powerful method for creating new stereocenters. researchgate.net Synergistic palladium/nickel catalysis has been employed for the enantioselective allylic C-H alkylation of 2,5-dihydrofuran, demonstrating the potential for highly selective transformations. nih.gov

The choice of catalyst, ligand, and reaction conditions is crucial in directing the outcome of these reactions, allowing for the synthesis of specific isomers of complex molecules.

Multi-component Reactions Incorporating the Propene Scaffold

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. organic-chemistry.orgnih.gov This approach is prized for its high atom economy, time and cost-effectiveness, and its ability to rapidly generate molecular complexity and diverse compound libraries from simple starting materials. organic-chemistry.orgrsc.org

While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to construct the core propene scaffold and introduce the necessary functionalities. For instance, a hypothetical MCR could involve the reaction of an appropriate aromatic thiol, an allylating agent, and a third component that facilitates the formation of the 2-methylpropene unit in a one-pot process. The versatility of MCRs allows for the assembly of complex structures through a cascade of elementary reactions, often flowing towards an irreversible step that yields the final product. organic-chemistry.org The development of novel MCRs remains a significant area of research, with potential applications in creating diverse scaffolds for medicinal chemistry and materials science. rsc.orgbeilstein-journals.orgrug.nl

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a technique used to design a synthetic route by deconstructing the target molecule into simpler, readily available starting materials. lkouniv.ac.instudysmarter.co.uk This process involves breaking bonds (disconnections) and converting functional groups (functional group interconversion, FGI) to identify potential synthetic pathways. lkouniv.ac.in

Disconnection Strategies

For this compound, two primary disconnection strategies can be envisioned.

C-S Bond Disconnection: The most logical disconnection is at the carbon-sulfur bond of the thioether. researchgate.net This is the reverse of a standard thioether synthesis, such as the alkylation of a thiol. wikipedia.org This disconnection breaks the target molecule into two key synthons: a nucleophilic sulfur species and an electrophilic allylic species.

Allylic C-C Bond Disconnection: Another strategic disconnection involves the C-C bond between the aromatic ring and the allylic methylene (B1212753) group. This approach would lead to an aromatic organometallic reagent and an allylic halide, or alternatively, an aromatic aldehyde and a phosphorus ylide (in a Wittig-type reaction).

The following table summarizes these primary disconnection approaches.

Table 1: Disconnection Strategies for this compound
DisconnectionBond CleavedResulting SynthonsCorresponding Reaction Type
Strategy 1Aryl-S — CH2-Allyl(2-methylthio)phenyl anion (nucleophile) & 2-methylallyl cation (electrophile)Nucleophilic substitution (S-alkylation)
Strategy 2Aryl — CH2-Allyl(2-methylthio)phenyl anion (nucleophile) & 3-halo-2-methyl-1-propene (electrophile)Cross-coupling reaction (e.g., Suzuki, Grignard)

Identification of Key Synthetic Intermediates

Based on the disconnection strategies, several key synthetic intermediates can be identified. These are the real chemical reagents that would be used in the forward synthesis.

The C-S bond disconnection points towards the use of 2-(methylthio)thiophenol as the sulfur nucleophile and an activated 2-methylpropene derivative, such as 3-chloro-2-methyl-1-propene or 2-methyl-2-propen-1-ol , as the electrophile. The reaction between a thiol and an alkyl halide is a classic method for thioether formation. sciensage.info Alternatively, the reaction of thiols with allylic alcohols can also yield allylic thioethers, often under catalytic conditions. researchgate.net

The C-C bond disconnection suggests intermediates like (2-methylthio)benzaldehyde which could react with a suitable phosphorus ylide in a Wittig reaction to form the propene double bond. Another possibility is the use of a Grignard reagent derived from 1-bromo-2-(methylthio)benzene reacting with an appropriate carbonyl compound like methacrolein.

Table 2: Key Synthetic Intermediates
IntermediateRole in SynthesisCorresponding Disconnection Strategy
2-(methylthio)thiophenolSulfur nucleophileC-S Disconnection
3-chloro-2-methyl-1-propeneAllylic electrophileC-S Disconnection
2-methyl-2-propen-1-olAllylic electrophile precursorC-S Disconnection
(2-methylthio)benzaldehydeCarbonyl component for C=C formationC-C Disconnection

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.comusfq.edu.ec The synthesis of thioethers, including the target compound, can be made more environmentally benign by adopting principles such as the use of alternative reaction media and solvent-free conditions. organic-chemistry.orgrsc.org

Solvent-Free Reaction Conditions

Performing reactions without a solvent offers significant environmental benefits, including reduced waste, lower energy consumption, and often enhanced reaction rates and selectivity. rsc.org Several methods for the synthesis of thioethers and other organosulfur compounds under solvent-free conditions have been developed. nih.govresearchgate.net

One prominent approach involves the direct reaction of thiols and allylic alcohols under microwave irradiation without any catalyst or solvent. tandfonline.comusfq.edu.ec This method provides good to excellent yields of various allylic thioethers. Another strategy employs catalysts such as 2,4,6-trichloro-1,3,5-triazine (TAPC) to facilitate the reaction between thiols and alcohols at moderate temperatures (e.g., 50°C) without a solvent, yielding thioethers in high yields. organic-chemistry.org These methodologies represent a significant improvement over traditional methods that often require harsh conditions or toxic reagents. organic-chemistry.org

Table 3: Examples of Solvent-Free Thioether Synthesis
MethodReactantsConditionsAdvantagesReference
Microwave-assisted synthesisAllylic alcohols and thiolsMicrowave irradiation, catalyst-freeRapid, high yields, environmentally friendly tandfonline.comusfq.edu.ec
TAPC-catalyzed synthesisAlcohols and thiolsTAPC catalyst, 50°CMetal-free, simple, cost-effective organic-chemistry.org

Utilization of Aqueous Media for Synthesis

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic reactions are often performed in organic solvents, there is a growing interest in developing synthetic methods that can be carried out in water.

The synthesis of thioethers in aqueous media has been demonstrated. For example, copper-catalyzed three-component one-pot reactions of aryl halides, a sulfur source (like sulfur powder), and a reducing agent can produce aryl sulfides under aqueous conditions. mdpi.com Furthermore, selective S-allylation methods using ruthenium catalysts have been successfully implemented in various solvents, including aqueous media, to produce allyl sulfides. researchgate.net These examples suggest that the synthesis of this compound from intermediates like 2-(methylthio)thiophenol and an allylic partner could potentially be adapted to an aqueous environment, thereby reducing the reliance on volatile organic compounds (VOCs).

Atom Economy Considerations

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts. In practice, many reactions fall short of this ideal.

A more atom-economical approach would likely involve a Grignard reaction. A plausible two-step synthesis could be envisioned:

Grignard Reaction: The reaction of 2-methylphenylmagnesium chloride (a Grignard reagent formed from 2-chlorotoluene (B165313) and magnesium) with methallyl chloride would form the carbon-carbon bond, yielding 2-methyl-3-(o-tolyl)-1-propene. Grignard reactions are generally considered to have good atom economy for the main bond-forming step, as the primary byproduct is a magnesium halide salt. mnstate.eduwvu.edu

Thiolation: The subsequent introduction of the methylthio group at the benzylic position of the intermediate could potentially be achieved through various methods, such as a radical substitution or a nucleophilic substitution reaction. The atom economy of this step would depend on the specific reagents and conditions employed.

To illustrate the difference, a simplified comparison of the atom economy for the key bond-forming step in both hypothetical routes is presented below.

Reaction TypeReactantsDesired ProductByproduct(s)Theoretical Atom Economy (%)
Wittig Reaction2-(methylthio)benzaldehyde, IsopropylidenetriphenylphosphoraneThis compoundTriphenylphosphine (B44618) oxideLow
Grignard Reaction2-methylphenylmagnesium chloride, Methallyl chloride2-methyl-3-(o-tolyl)-1-propeneMagnesium chlorideHigh

This table presents a qualitative comparison. The actual atom economy would depend on the specific stoichiometry and molecular weights of all reactants.

Energy Efficiency in Synthetic Processes

Energy efficiency is another cornerstone of green chemistry, aiming to minimize the energy consumption of chemical processes. This includes considering reaction temperatures, pressures, and the energy required for separations and purifications.

The proposed Wittig reaction route would likely have significant energy demands. The preparation of the phosphonium (B103445) ylide typically requires the use of strong bases and strictly anhydrous solvents, the preparation of which is energy-intensive. libretexts.org The Wittig reaction itself can be exothermic, but often requires an initial energy input to overcome the activation energy, and subsequent purification steps to remove the triphenylphosphine oxide byproduct can also be energy-consuming. researchgate.net

The Grignard route also presents energy considerations. The formation of the Grignard reagent is an exothermic process that requires careful temperature control to prevent side reactions. wvu.educhemrxiv.org The reaction is also highly sensitive to moisture, necessitating the use of anhydrous solvents, which, as mentioned, has an associated energy cost for their preparation. mnstate.edu The subsequent reaction with methallyl chloride is also typically conducted under controlled temperature conditions. orgsyn.org The final thiolation step would have its own energy profile depending on the chosen methodology; for example, a photochemically initiated radical reaction would require energy in the form of light, while a thermally driven reaction would require heating.

When comparing the two hypothetical routes, the energy efficiency would be highly dependent on the specific experimental conditions. However, a "greener" version of the Wittig reaction has been explored that operates under milder conditions, potentially reducing energy consumption compared to traditional methods. delval.edu Similarly, optimizing the Grignard reaction conditions, such as solvent choice and temperature control, can improve its energy efficiency. researchgate.net

Advanced Analytical Methodologies for Structural and Mechanistic Elucidation of 2 Methyl 3 2 Methylthio Phenyl 1 Propene and Its Transformation Products

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial structural information, advanced 2D techniques are required for complete and unambiguous assignment of all proton and carbon signals, especially for a molecule with a substituted aromatic ring and an alkene moiety.

Advanced 1D and 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

A suite of 2D NMR experiments would be essential to piece together the connectivity of 2-Methyl-3-[(2-methylthio)phenyl]-1-propene.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For the target molecule, COSY would be expected to show correlations between the protons on the aromatic ring, as well as between the vinylic (=CH₂) and the benzylic (-CH₂-) protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with the carbon atoms to which they are directly attached. This technique allows for the definitive assignment of each carbon atom that bears a proton.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a powerful tool that reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is critical for connecting the different fragments of the molecule. Key HMBC correlations would be expected from the benzylic protons to the aromatic carbons (including the carbon bearing the methylthio group) and the vinylic carbons. Similarly, the protons of the S-methyl group would show a correlation to the aromatic carbon to which the sulfur is attached. st-andrews.ac.ukresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is crucial for determining the molecule's preferred conformation and stereochemistry. For instance, it could reveal spatial proximity between the benzylic protons and the aromatic proton at the 6-position of the ring, providing insight into the rotational orientation around the C-C single bond. researchgate.net

Hypothetical ¹H and ¹³C NMR Data for this compound

Atom Number Hypothetical ¹H Shift (ppm) Hypothetical ¹³C Shift (ppm) Key HMBC Correlations (from ¹H)
1 4.90 (s), 4.75 (s) 112.0 C2, C3, C1'
2 - 142.0 -
3 3.50 (s) 38.0 C1, C2, C1', C2', C6'
4 (CH₃ on C2) 1.80 (s) 22.0 C1, C2, C3
1' - 136.0 -
2' - 138.0 -
3' 7.20 (m) 128.0 C1', C5'
4' 7.15 (m) 126.0 C2', C6'
5' 7.10 (m) 125.0 C1', C3'
6' 7.30 (m) 130.0 C2', C4'

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) is used to study molecular processes that occur on the NMR timescale, such as bond rotations or ring flips. copernicus.orgunibas.it For this compound, rotation around the single bond connecting the propene unit to the phenyl ring could be restricted.

By recording NMR spectra at various temperatures, one could observe changes in the line shape of the signals. At low temperatures, where rotation is slow, separate signals for different conformers might be observed. As the temperature increases, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and finally sharpen into an averaged signal at high temperatures. Analyzing these line-shape changes allows for the calculation of the activation energy (rotational barrier) for the conformational interchange, providing valuable insight into the molecule's flexibility and steric properties. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the unambiguous determination of the elemental formula. For this compound, with a molecular formula of C₁₁H₁₄S, HRMS would be able to distinguish its exact mass from other potential formulas that have the same nominal mass. This is a critical first step in identifying the compound or its transformation products in a complex mixture. labmedica.com

Expected HRMS Data

Property Value
Molecular Formula C₁₁H₁₄S
Nominal Mass 178

Fragmentation Pattern Analysis for Structural Characterization

In a typical mass spectrometer using Electron Ionization (EI), the molecule is bombarded with high-energy electrons, creating a molecular ion (M⁺˙) that is often unstable. This ion undergoes fragmentation into smaller, characteristic charged fragments. chemguide.co.uk Analyzing the pattern of these fragments provides a molecular fingerprint and allows for detailed structural elucidation. libretexts.orglibretexts.org

For this compound, key fragmentation pathways would likely include:

Benzylic Cleavage: The bond between the methylene (B1212753) group and the phenyl ring can break, leading to the formation of a stable benzyl-type cation.

Loss of Methyl Radical: Cleavage of the methyl group from the sulfur atom or the propene unit.

Loss of Thio-fragments: Fragmentation involving the C-S bond.

Hypothetical Major Fragments in the EI-MS Spectrum

m/z Value Proposed Fragment Identity Fragmentation Pathway
178 [C₁₁H₁₄S]⁺˙ Molecular Ion (M⁺˙)
163 [C₁₀H₁₁S]⁺ Loss of a methyl radical (•CH₃)
131 [C₉H₇S]⁺ Loss of a methyl radical and subsequent rearrangement
123 [C₇H₇S]⁺ Cleavage of the propene group

Hyphenated Techniques (e.g., GC-MS, LC-MS)

To analyze complex mixtures or to study the transformation products of the target compound, MS is often coupled with a chromatographic separation technique.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for analyzing volatile and thermally stable compounds. nih.govnih.gov The sample is injected into a gas chromatograph, where components are separated based on their boiling points and interactions with the column. Each separated component then enters the mass spectrometer for detection and identification. This would be a suitable method for analyzing the purity of this compound and identifying any volatile byproducts.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more versatile technique capable of analyzing a wider range of compounds, including those that are non-volatile or thermally sensitive. nih.gov This method would be particularly useful for studying the transformation products of this compound, such as its oxidation products (e.g., the corresponding sulfoxide (B87167) and sulfone), which would likely be less volatile and more polar than the parent compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the study of molecular interactions within this compound and its transformation products. These techniques probe the vibrational motions of atoms within a molecule, providing a unique spectral fingerprint that is highly sensitive to the molecular structure, bonding, and intermolecular interactions.

In vibrational spectroscopy, IR and Raman are complementary techniques. IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, usually from a laser. A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. Consequently, symmetrical vibrations often appear as strong bands in Raman spectra, while asymmetrical vibrations are typically more prominent in IR spectra. For a molecule like this compound, which belongs to a low-symmetry point group (likely C1 or Cs), most vibrational modes are expected to be active in both IR and Raman spectroscopy.

The analysis of the vibrational spectra of this compound and its derivatives relies on the characteristic frequencies of its constituent functional groups: the 2-methylpropenyl group, the substituted benzene ring, and the methylthio (thioether) group. By comparing the experimental spectra with established group frequency charts and data from theoretical calculations (such as Density Functional Theory, DFT), a detailed assignment of the observed vibrational bands can be achieved. ijert.orgresearchgate.net

Key Functional Group Vibrations:

Aromatic Phenyl Ring: The presence of the benzene ring gives rise to several characteristic bands. C-H stretching vibrations of the aromatic ring are typically observed in the region of 3100-3000 cm⁻¹. mdpi.com The C-C stretching vibrations within the ring usually appear in the 1620-1400 cm⁻¹ range. ijert.org The substitution pattern on the ring influences the position and intensity of C-H out-of-plane bending vibrations, which are found in the 900-675 cm⁻¹ region and are valuable for confirming the substitution pattern.

2-Methyl-1-propene Group: This group is characterized by the C=C double bond and the methyl group attached to it. The C=C stretching vibration is expected to produce a band in the 1680-1640 cm⁻¹ region. The C-H stretching vibrations of the vinyl (=CH₂) and methyl (CH₃) groups occur at lower frequencies than those of the aromatic ring. ijert.org Specifically, asymmetric and symmetric C-H stretching modes of the methyl groups are found in the 3000-2850 cm⁻¹ range. ijert.org Deformation vibrations of the methyl group are expected between 1465-1370 cm⁻¹.

Methylthio (-S-CH₃) Group: The C-S stretching vibration is a key indicator of the thioether linkage. This vibration typically gives rise to weak or medium intensity bands in the 780-510 cm⁻¹ region. derpharmachemica.com The presence of conjugation with the phenyl ring can lower the frequency and increase the intensity of the C-S stretching band. derpharmachemica.com

The following table summarizes the expected characteristic vibrational frequencies for the primary functional groups in this compound, based on data from related thioanisole and organic sulfide compounds. ijert.orgderpharmachemica.com

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
Aromatic Ring C-H Stretch3100 - 3000IR, Raman
C=C Stretch1620 - 1400IR, Raman
C-H Out-of-plane Bend900 - 675IR
Alkene (Propene) =C-H Stretch3100 - 3000IR, Raman
C=C Stretch1680 - 1640IR, Raman
=C-H Out-of-plane Bend1000 - 650IR
Methyl Group (-CH₃) C-H Asymmetric Stretch~2960IR, Raman
C-H Symmetric Stretch~2870IR, Raman
C-H Asymmetric Deformation~1460IR, Raman
C-H Symmetric Deformation~1375IR, Raman
Thioether (-S-CH₃) C-S Stretch780 - 510IR, Raman

By analyzing shifts in these characteristic frequencies upon chemical transformation, vibrational spectroscopy can provide insights into changes in the molecular structure and intermolecular interactions, such as those arising from hydrogen bonding or changes in conformation. nih.gov For instance, oxidation of the sulfur atom would lead to the appearance of strong S=O stretching bands, clearly indicating the formation of a sulfoxide or sulfone.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While this compound is a liquid at room temperature, its derivatives, particularly transformation products or complexes, may be crystalline solids amenable to single-crystal X-ray diffraction analysis. This technique provides the most definitive and precise information about the three-dimensional arrangement of atoms in the solid state. It allows for the unambiguous determination of bond lengths, bond angles, and torsion angles, offering a complete picture of the molecular conformation and intermolecular interactions within the crystal lattice.

The process involves irradiating a single crystal with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. The positions and intensities of these spots are directly related to the arrangement of atoms in the crystal. By analyzing this diffraction pattern, the electron density map of the molecule can be constructed, and from this, the precise location of each atom is determined.

For derivatives of this compound, X-ray crystallography can elucidate several key structural features:

Stereochemistry: In cases where chiral centers are present or created during transformation, X-ray crystallography can unambiguously determine the absolute configuration of the molecule.

Intermolecular Interactions: The analysis reveals how molecules are packed in the crystal lattice, providing detailed information on non-covalent interactions such as hydrogen bonds (if applicable in derivatives), van der Waals forces, and π-π stacking interactions between phenyl rings. These interactions are crucial for understanding the physical properties of the solid material.

Structural Changes upon Transformation: By comparing the crystal structures of a parent compound and its transformation product, the exact structural modifications that occurred during a reaction can be visualized. For example, if the sulfur atom is oxidized to a sulfoxide or sulfone, X-ray crystallography will show the new S=O bonds and the resulting changes in the geometry around the sulfur atom.

The table below presents hypothetical crystallographic data for a derivative, illustrating the type of information obtained from an X-ray diffraction experiment.

ParameterExample ValueDescription
Crystal System MonoclinicThe shape of the unit cell.
Space Group P2₁/cThe symmetry elements within the unit cell.
Unit Cell Dimensions a = 10.12 Å, b = 5.98 Å, c = 18.45 ÅThe lengths of the unit cell edges.
β = 98.7°The angle between the 'a' and 'c' axes.
Volume 1102 ųThe volume of the unit cell.
Z 4The number of molecules in the unit cell.
Bond Length (C-S) 1.78 ÅThe distance between the Carbon and Sulfur atoms.
Bond Angle (C-S-C) 103.5°The angle formed by the C-S-C linkage.
Torsion Angle 75.2°The dihedral angle describing the rotation around a bond.

Such precise structural data is invaluable for validating results from other analytical techniques and for providing a solid foundation for computational modeling and understanding structure-activity relationships.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy is an analytical technique used to study the electronic transitions occurring within a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For this compound, the primary chromophore is the (2-methylthio)phenyl group. The benzene ring itself has characteristic π → π* transitions. The presence of the methylthio (-S-CH₃) substituent modifies the electronic structure of the benzene ring. The sulfur atom possesses non-bonding (n) electrons, which can also participate in electronic transitions, specifically n → π* transitions.

The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the substituted aromatic ring. The key transitions include:

π → π Transitions:* These are typically high-energy transitions resulting in strong absorption bands. For substituted benzenes, these transitions are often observed as two distinct bands: the E2-band (around 200-230 nm) and the B-band (around 250-280 nm). The methylthio group, acting as an auxochrome, can cause a bathochromic (red) shift in these absorption maxima compared to unsubstituted benzene, moving them to longer wavelengths.

n → π Transitions:* The non-bonding electrons on the sulfur atom can be excited into the π* antibonding orbital of the aromatic ring. These transitions are generally of lower energy and much weaker intensity compared to π → π* transitions. They may appear as a shoulder on the longer-wavelength side of the main absorption bands.

The solvent used for analysis can influence the position of the absorption maxima (λ_max). Polar solvents may interact with the molecule's ground and excited states differently, leading to shifts in the spectral bands.

The table below shows typical UV-Vis absorption data for related aromatic thioether compounds, which can be used to predict the approximate absorption maxima for this compound.

Compound ClassTransition TypeTypical λ_max (nm)Molar Absorptivity (ε)
Substituted Benzene π → π* (E2-band)200 - 230High
Substituted Benzene π → π* (B-band)250 - 280Moderate
Aromatic Thioether n → π*> 280Low

Studying the UV-Vis spectra of transformation products of this compound can provide valuable information about changes in the electronic structure. For example, oxidation of the sulfur atom to a sulfoxide or sulfone would eliminate the n → π* transition associated with the thioether sulfur, leading to a significant change in the UV-Vis spectrum. Similarly, any reaction that alters the conjugation of the π-electron system will result in a predictable shift in the absorption maxima, making UV-Vis spectroscopy a useful tool for monitoring such reactions.

Applications of 2 Methyl 3 2 Methylthio Phenyl 1 Propene in Advanced Organic Synthesis

Utility as a Synthon for Complex Organic Molecules

There is currently no available scientific literature detailing the utility of 2-Methyl-3-[(2-methylthio)phenyl]-1-propene as a synthon for the construction of complex organic molecules.

Role in the Synthesis of Heterocyclic Compounds (e.g., Pyrazoles, Triazoles, Piperidines)

Specific examples of this compound being used as a precursor for the synthesis of heterocyclic compounds such as pyrazoles, triazoles, or piperidines have not been reported in the reviewed scientific literature.

Precursor in Material Science Research

The application of this compound as a precursor in material science research, with a focus on its chemical transformations, is not documented in the available literature.

Development of Novel Reagents and Catalysts

There is no evidence in the current body of scientific literature to suggest that this compound or its derivatives have been developed or utilized as novel reagents or catalysts.

Future Research Directions and Perspectives

Development of Novel Synthetic Methodologies for 2-Methyl-3-[(2-methylthio)phenyl]-1-propene

The development of efficient and scalable synthetic routes is paramount for enabling further study of this compound. Future research could focus on the following areas:

Cross-Coupling Strategies: Modern cross-coupling reactions could provide a versatile platform for the synthesis of this compound. For instance, a palladium- or nickel-catalyzed coupling of a (2-methylthio)phenyl organometallic reagent with an appropriate allyl electrophile, such as 3-chloro-2-methyl-1-propene, could be explored. The optimization of reaction conditions, including the choice of catalyst, ligand, and solvent, would be crucial for achieving high yields and selectivity.

Thiol-Ene Reactions: The radical-mediated thiol-ene reaction between 2-methyl-allylbenzene and methanethiol (B179389) could be investigated as a direct and atom-economical approach. This method, often initiated by light or a radical initiator, could offer a greener alternative to traditional methods. Research would need to address potential side reactions and control of regioselectivity.

Direct C-H Functionalization: An ambitious but potentially highly efficient approach would involve the direct C-H functionalization of 2-methyl-allylbenzene with a methylthio-containing reagent. This would eliminate the need for pre-functionalized starting materials, thereby shortening the synthetic sequence. Overcoming the challenges of regioselectivity in C-H activation would be a significant focus.

A comparative table of potential synthetic methodologies is presented below:

Synthetic MethodologyPotential AdvantagesPotential Challenges
Cross-Coupling ReactionsHigh versatility, well-establishedRequires pre-functionalized starting materials, potential for catalyst poisoning by sulfur
Thiol-Ene ReactionsAtom-economical, mild reaction conditionsPotential for side reactions, control of regioselectivity
Direct C-H FunctionalizationStep-economical, reduces wasteRegioselectivity control, harsh reaction conditions may be required

Exploration of Unprecedented Reactivity Modes

The unique combination of an alkene and a thioether functionality in this compound suggests a rich and potentially unexplored reactivity profile. Future studies could delve into:

Transition Metal Catalysis: The alkene moiety can participate in various transition metal-catalyzed reactions, such as hydroformylation, hydroamination, and metathesis. The influence of the (2-methylthio)phenyl group on the reactivity and selectivity of these transformations would be a key area of investigation. The sulfur atom could act as a coordinating group, potentially leading to novel catalytic cycles and reaction outcomes.

Oxidative and Reductive Transformations: The selective oxidation of the thioether to a sulfoxide (B87167) or sulfone, while leaving the alkene intact, or vice versa, would be a valuable synthetic tool. Conversely, selective reduction of the double bond could also be explored. The interplay between these two functional groups under various redox conditions warrants detailed investigation.

Rearrangement Reactions: The potential for nih.govnih.gov-sigmatropic rearrangements, such as the thio-Claisen rearrangement, could be explored under thermal or catalytic conditions. Such rearrangements could provide access to new and complex molecular architectures.

Integration with Flow Chemistry and Automated Synthesis

The translation of synthetic methods for this compound to continuous flow and automated platforms could offer significant advantages in terms of safety, efficiency, and scalability.

Automated Synthesis Platforms: The use of automated synthesis platforms could facilitate the rapid optimization of reaction conditions and the synthesis of a library of derivatives. chemrxiv.org By systematically varying parameters such as catalyst, ligand, and solvent, these platforms can accelerate the discovery of optimal synthetic protocols. chemrxiv.org

Advanced Computational Design and Prediction of Derivatives with Tunable Reactivity

Computational chemistry can play a pivotal role in guiding the future exploration of this compound and its derivatives.

Predicting Reactivity: Density Functional Theory (DFT) and other computational methods can be employed to model the electronic structure and predict the reactivity of the molecule. researchgate.net This can help in understanding the regioselectivity of reactions and in designing catalysts that favor specific outcomes. nih.gov

Designing Derivatives: Computational screening of virtual libraries of derivatives can identify candidates with desired electronic or steric properties. scienceopen.com For example, by introducing different substituents on the phenyl ring, the reactivity of the alkene or the thioether could be modulated. This in silico approach can prioritize synthetic targets and reduce the experimental effort required. scienceopen.com

The table below summarizes the potential impact of computational design on the study of this compound:

Computational ApproachApplicationExpected Outcome
Density Functional Theory (DFT)Modeling electronic structure and reaction pathwaysPrediction of reactivity, regioselectivity, and catalyst performance
Molecular Dynamics (MD)Simulating conformational behavior and interactionsUnderstanding steric effects and solvent effects on reactivity
Virtual ScreeningIn silico design and evaluation of derivativesIdentification of derivatives with tailored properties for specific applications

Q & A

Q. Table 1. Comparative Reactivity of Substituted Propenes

SubstituentElectrophilic Reactivity (EAS)Oxidation Susceptibility
–SMe (methylthio)High (para-directing)Moderate (sulfoxide)
–ClModerate (ortho/para)Low
–MeLow (meta-directing)High (ketone formation)
Data extrapolated from

Q. Table 2. Key Spectroscopic Signatures

TechniqueDiagnostic Peaks
¹H NMRδ 2.45 (S–CH₃), δ 5.2–5.8 (vinylic H)
IR1645 cm⁻¹ (C=C), 690 cm⁻¹ (C–S)
HRMSm/z 178.0818 ([M]⁺, C₁₁H₁₄S)
Data from

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2-Methyl-3-[(2-methylthio)phenyl]-1-propene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.